molecular formula C21H28N6O3S B2573940 N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide CAS No. 1112348-12-5

N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Cat. No.: B2573940
CAS No.: 1112348-12-5
M. Wt: 444.55
InChI Key:
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Description

N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazoloquinazoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline structure.

    Introduction of Functional Groups:

    Final Coupling: The final step involves coupling the intermediate with N-(2-methylpropyl)propanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.

    Medicine: Its potential biological activity suggests it could be investigated as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Properties

IUPAC Name

N-(2-methylpropyl)-3-[5-oxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-13(2)11-22-17(28)9-10-26-19(30)15-7-5-6-8-16(15)27-20(26)24-25-21(27)31-12-18(29)23-14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURSEXGBZLCFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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